Carbamoylation Step Yield: Target Compound 9 vs. Non-Carbamoylated Precursor 8
The carbamoylation of ethyl 4-[(2,4-dimethylphenyl)amino]butanoate (compound 8) to produce the target compound (compound 9) proceeds with near-quantitative efficiency. Under optimized conditions (methyl chloroformate, Na₂CO₃, toluene, 0–20 °C, 1 h), HPLC analysis showed complete consumption of starting material 8 (not detected) with compound 9 formed at 87.3% HPLC area, yielding 211.8 g (98% yield) of 9 as a toluene solution at 87.7% purity . In contrast, the preceding N-alkylation step to produce 8 achieved a maximum of 90.3% HPLC area (GC data from Table 2, entry 8) , demonstrating a measurable yield differential between the two synthetic steps.
| Evidence Dimension | Isolated yield of the carbamoylation step (8 → 9, target compound) vs. N-alkylation step (3 → 8, comparator) |
|---|---|
| Target Compound Data | 98% yield (211.8 g), HPLC purity 87.3% (area%) for compound 9 |
| Comparator Or Baseline | 90.3% GC area% for compound 8 (Table 2, entry 8); 67% overall isolated yield from 3 → 1 (5 steps) |
| Quantified Difference | Carbamoylation step (→ 9): 98% yield. N-alkylation step (→ 8): ~90% in situ yield. Overall 5-step sequential yield from 3 to 1: 67%. |
| Conditions | Carbamoylation: methyl chloroformate (1.4 equiv), Na₂CO₃ (1.0 equiv), toluene, 0–10 °C addition then 10–20 °C, 1 h [Vaid et al., Step 2, Scheme 5] |
Why This Matters
The near-quantitative carbamoylation yield confirms that the target compound can be reliably generated without significant material loss, making it a high-confidence procurement point in the Evacetrapib supply chain.
